molecular formula C26H16F4 B3052671 1,1,2,2-Tetrakis(4-fluorophenyl)ethene CAS No. 435-08-5

1,1,2,2-Tetrakis(4-fluorophenyl)ethene

Cat. No.: B3052671
CAS No.: 435-08-5
M. Wt: 404.4 g/mol
InChI Key: LXTWRLICBHFDFV-UHFFFAOYSA-N
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Description

1,1,2,2-Tetrakis(4-fluorophenyl)ethene is an organic compound characterized by a central ethene (ethylene) unit with four 4-fluorophenyl groups attached. Each 4-fluorophenyl group consists of a phenyl (benzene) ring with a fluorine atom substituted at a specific position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,2,2-Tetrakis(4-fluorophenyl)ethene can be synthesized through a series of organic reactions. One common method involves the reaction of 4-fluorobenzaldehyde with a suitable reagent to form the corresponding 4-fluorobenzyl alcohol. This intermediate is then subjected to further reactions, such as oxidation and coupling, to yield the final product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification, and crystallization to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1,1,2,2-Tetrakis(4-fluorophenyl)ethene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

1,1,2,2-Tetrakis(4-fluorophenyl)ethene has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1,2,2-Tetrakis(4-fluorophenyl)ethene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various substrates, influencing their reactivity and stability. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    1,1,2,2-Tetrakis(4-bromophenyl)ethene: Similar structure but with bromine atoms instead of fluorine.

    1,1,2,2-Tetrakis(4-chlorophenyl)ethene: Chlorine atoms replace the fluorine atoms.

    1,1,2,2-Tetrakis(4-iodophenyl)ethene: Iodine atoms are present instead of fluorine[][6].

Uniqueness: 1,1,2,2-Tetrakis(4-fluorophenyl)ethene is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties

Properties

IUPAC Name

1-fluoro-4-[1,2,2-tris(4-fluorophenyl)ethenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16F4/c27-21-9-1-17(2-10-21)25(18-3-11-22(28)12-4-18)26(19-5-13-23(29)14-6-19)20-7-15-24(30)16-8-20/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTWRLICBHFDFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16F4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00299851
Record name 1,1',1'',1'''-ethene-1,1,2,2-tetrayltetrakis(4-fluorobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00299851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

435-08-5
Record name NSC133267
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133267
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1',1'',1'''-ethene-1,1,2,2-tetrayltetrakis(4-fluorobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00299851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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